molecular formula C18H20N2O2 B11169087 3,4-Dimethyl-N-[4-(N-methylacetamido)phenyl]benzamide

3,4-Dimethyl-N-[4-(N-methylacetamido)phenyl]benzamide

Cat. No.: B11169087
M. Wt: 296.4 g/mol
InChI Key: PJBUDJTXKCOSHO-UHFFFAOYSA-N
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Description

3,4-Dimethyl-N-[4-(N-methylacetamido)phenyl]benzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of two methyl groups on the benzene ring and an N-methylacetamido group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dimethyl-N-[4-(N-methylacetamido)phenyl]benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3,4-dimethylbenzoic acid and 4-aminophenyl-N-methylacetamide.

    Amide Formation: The carboxylic acid group of 3,4-dimethylbenzoic acid is activated using a coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide). The activated acid is then reacted with 4-aminophenyl-N-methylacetamide to form the amide bond, resulting in the formation of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethyl-N-[4-(N-methylacetamido)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methyl groups on the benzene ring can be oxidized to form corresponding carboxylic acids.

    Reduction: The amide group can be reduced to an amine under specific conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Introduction of various substituents on the benzene ring.

Scientific Research Applications

3,4-Dimethyl-N-[4-(N-methylacetamido)phenyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 3,4-Dimethyl-N-[4-(N-methylacetamido)phenyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Dimethyl-N-[4-(N-methylacetamido)phenyl]benzamide is unique due to its specific substitution pattern and the presence of the N-methylacetamido group. This structural feature distinguishes it from other benzamides and contributes to its distinct chemical and biological properties.

Properties

Molecular Formula

C18H20N2O2

Molecular Weight

296.4 g/mol

IUPAC Name

N-[4-[acetyl(methyl)amino]phenyl]-3,4-dimethylbenzamide

InChI

InChI=1S/C18H20N2O2/c1-12-5-6-15(11-13(12)2)18(22)19-16-7-9-17(10-8-16)20(4)14(3)21/h5-11H,1-4H3,(H,19,22)

InChI Key

PJBUDJTXKCOSHO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)N(C)C(=O)C)C

Origin of Product

United States

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